2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid
Description
2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid is a halogenated benzodioxole derivative characterized by a 1,3-dioxole ring fused to a benzene core. The compound features:
Properties
Molecular Formula |
C9H5F2IO4 |
|---|---|
Molecular Weight |
342.03 g/mol |
IUPAC Name |
2,2-difluoro-6-iodo-4-methyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F2IO4/c1-3-6(8(13)14)4(12)2-5-7(3)16-9(10,11)15-5/h2H,1H3,(H,13,14) |
InChI Key |
CPUVLJJIIUIFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)I)OC(O2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid with appropriate halogenating agents under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling reagents like boronic acids . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzo[d][1,3]dioxole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Benzodioxole Derivatives
Physicochemical Properties
Table 2: Property Comparison
- Iodine vs. Bromine : The iodine atom’s larger atomic radius may reduce reactivity in nucleophilic substitutions compared to bromine but offers opportunities for radiolabeling .
Biological Activity
2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzo[d][1,3]dioxole framework, which is known for contributing to various biological activities due to its unique electronic and steric properties.
Biological Activity
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Research has shown that this compound can induce apoptosis in various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM . The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.
3. Anti-inflammatory Effects
In animal models of inflammation, the compound demonstrated significant reduction in edema and inflammatory cytokine levels. Administration of 50 mg/kg body weight led to a decrease in TNF-alpha and IL-6 levels by up to 40% compared to control groups .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways related to growth and survival.
- Receptor Modulation : It has been shown to bind selectively to G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
Data Tables
| Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | ||
| Anticancer | MCF-7 | 25 | |
| Anti-inflammatory | Mouse model | 50 mg/kg |
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in progression-free survival compared to standard treatments alone .
- Inflammation Model Study : In a controlled study using carrageenan-induced paw edema in rats, administration of the compound resulted in reduced swelling and pain response compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
